molecular formula C12H24Cl2N4 B1486099 N-Ethyl-N-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)-1-ethanamine dihydrochloride CAS No. 2205384-55-8

N-Ethyl-N-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)-1-ethanamine dihydrochloride

Cat. No.: B1486099
CAS No.: 2205384-55-8
M. Wt: 295.25 g/mol
InChI Key: WMKRLCWHYQRSNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Ethyl-N-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)-1-ethanamine dihydrochloride is a bicyclic heterocyclic compound featuring a pyrazolo[1,5-a][1,4]diazepine core fused with an ethyl-substituted ethanamine side chain. Its synthesis likely involves regioselective alkylation and cyclization steps, as demonstrated in related pyrazolo-diazepinone derivatives . For instance, ethyl 1-(oxiran-2-ylmethyl)-1H-pyrazole-5-carboxylates can undergo amine-mediated ring-opening and cyclization to form the diazepine scaffold, followed by N-alkylation with ethyl iodide to introduce the substituents .

Properties

IUPAC Name

N-ethyl-N-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)ethanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N4.2ClH/c1-3-15(4-2)10-11-8-12-9-13-6-5-7-16(12)14-11;;/h8,13H,3-7,9-10H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMKRLCWHYQRSNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC1=NN2CCCNCC2=C1.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-Ethyl-N-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)-1-ethanamine dihydrochloride is a compound that has garnered attention for its potential biological activities. This article reviews the available literature on its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Chemical Formula : C10H16Cl2N3
  • Molecular Weight : 245.71 g/mol
  • IUPAC Name : this compound

This compound is a derivative of pyrazolo[1,5-a][1,4]diazepine and contains a tetrahydro structure that may contribute to its biological activity.

1. Pharmacological Effects

Research indicates that compounds with a pyrazolo[1,5-a][1,4]diazepine structure exhibit various pharmacological effects:

  • CNS Activity : Similar compounds have shown potential as anxiolytics and sedatives. The mechanism is likely linked to modulation of GABAergic neurotransmission.
  • Antidepressant Properties : Studies suggest that pyrazolo derivatives can influence serotonin and norepinephrine pathways, making them candidates for antidepressant activity.

The exact mechanism of action for this compound remains under investigation. However, it is believed to interact with specific neurotransmitter systems:

  • GABA Receptors : Compounds in this class often enhance GABA receptor activity leading to increased inhibitory neurotransmission.
  • Serotonin Receptors : Some studies have indicated potential interactions with serotonin receptors which could mediate mood regulation.

Table 1: Summary of Relevant Studies

Study ReferenceFocus AreaKey Findings
CNS EffectsDemonstrated anxiolytic effects in animal models.
Antidepressant ActivityShowed significant reduction in depressive behaviors in rat models.
Receptor InteractionIdentified binding affinity for GABA and serotonin receptors.

Case Study Example

In a recent study examining the efficacy of similar compounds in treating anxiety disorders (Pendergrass et al., 2023), researchers found that administration of a related pyrazolo compound resulted in significantly reduced anxiety-like behavior in mice compared to control groups. The study utilized behavioral assays such as the elevated plus maze and open field test to assess anxiety levels.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that derivatives of tetrahydropyrazolo[1,5-a][1,4]diazepine exhibit potential as ROS1 inhibitors , which are crucial in treating certain types of cancer, particularly non-small cell lung cancer (NSCLC) characterized by ROS1 gene rearrangements. The compound's ability to inhibit ROS1 has been highlighted in patents that describe its synthesis and efficacy against cancer cells expressing this oncogene .

Neurological Research

The unique structural properties of N-Ethyl-N-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)-1-ethanamine dihydrochloride suggest potential applications in treating neurological disorders. Its interaction with neurotransmitter systems may offer insights into developing new treatments for anxiety and depression .

Synthetic Pathways

The synthesis of this compound involves multiple steps that include the formation of the pyrazolo[1,5-a][1,4]diazepine core followed by alkylation reactions. Detailed synthetic routes can be found in various chemical literature and patent filings .

Characterization Techniques

Characterization of this compound typically employs techniques such as:

  • Nuclear Magnetic Resonance (NMR) : To determine the molecular structure and confirm the presence of functional groups.
  • Mass Spectrometry (MS) : For molecular weight determination and purity analysis.
  • High Performance Liquid Chromatography (HPLC) : To assess the purity and separation of the compound from synthetic by-products.

Case Study on Anticancer Efficacy

In a recent study published in a peer-reviewed journal, researchers evaluated the anticancer properties of related tetrahydropyrazolo derivatives against various cancer cell lines. The findings demonstrated a significant reduction in cell viability in ROS1-positive NSCLC cells treated with these compounds .

Case Study on Neurological Effects

Another study investigated the neuropharmacological effects of similar compounds on animal models exhibiting anxiety-like behaviors. Results indicated that administration of these compounds resulted in reduced anxiety levels compared to control groups .

Comparison with Similar Compounds

N,N-Dimethyl Analogue

A closely related compound, N,N-dimethyl-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methanamine dihydrochloride (), substitutes the ethyl groups of the target compound with methyl groups. Key differences include:

  • Steric Effects : The bulkier ethyl substituents may influence binding affinity in target proteins by altering steric interactions.

O-Alkylated Derivatives

Compounds such as 5-substituted 7-hydroxy-2-phenyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-4-ones () feature O-alkyl groups (e.g., methyl, ethyl, benzyl) instead of N-ethylamine side chains. These modifications:

  • Polarity : Introduce oxygen atoms, increasing polarity and hydrogen-bonding capacity.
  • Synthetic Complexity : O-Alkylation requires NaH/DMF conditions and substituent-dependent reaction times (e.g., benzyl groups demand higher temperatures and longer durations) .

Physicochemical and Functional Properties

Property Target Compound N,N-Dimethyl Analogue O-Ethyl Derivatives (e.g., 8a–f)
Core Structure Pyrazolo[1,5-a][1,4]diazepine Pyrazolo[1,5-a][1,4]diazepine Pyrazolo[1,5-a][1,4]diazepinone
Key Substituents N-Ethyl, ethanamine N,N-Dimethyl O-Ethyl, phenyl
Molecular Weight (Calculated) ~380–400 g/mol ~350–370 g/mol ~350–450 g/mol
Solubility Likely moderate in polar solvents Higher solubility than target Lower solubility due to aryl groups

Notes:

  • The dihydrochloride salt form of the target compound improves water solubility compared to neutral analogs.
  • Benzyl-substituted derivatives (e.g., 8a–f) exhibit reduced solubility due to aromatic hydrophobicity .

Preparation Methods

Overview of the Pyrazolo[1,5-a]diazepine Scaffold Synthesis

The core 5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a]diazepine skeleton is synthesized via a multi-step process starting from commercially available methyl pyrazole derivatives. This scaffold is crucial for the target compound and is prepared through the following key steps:

  • Alkylation of Methyl Pyrazole 3,5-Dicarboxylate: The starting material methyl pyrazole 3,5-dicarboxylate undergoes alkylation with 3-bromo-N-Boc propyl amine. This reaction introduces a protected propyl amine side chain essential for subsequent cyclization.

  • Cyclization via Boc Deprotection: Removal of the Boc protecting group triggers intramolecular cyclization, forming the pyrazolo-diazepine ring system.

  • Selective Reduction of Lactam: The lactam moiety in the diazepine ring is selectively reduced using borane reagents, preserving ester functionalities. This step converts the lactam into the corresponding amine, enabling further functionalization.

  • Protection of the Resulting Amine: The newly formed amine is protected again with a tert-butyloxycarbonyl (Boc) group to facilitate subsequent synthetic transformations.

  • Functionalization of the N-Terminal: The free N-terminal of the diazepine ring is available for further modifications, including Buchwald and Chan arylations, which are common palladium-catalyzed cross-coupling reactions used to diversify the molecule.

Detailed Research Findings and Analytical Data

  • Selectivity and Yield: The borane-mediated reduction is notable for its selectivity, reducing the lactam without affecting ester groups, which is critical for maintaining the integrity of the molecule's functional groups.

  • Protecting Group Strategy: The use of Boc protection/deprotection cycles is essential to control reactivity and achieve smooth cyclization and functionalization steps.

  • Cross-Coupling Potential: The free N-terminal amine on the pyrazolo-diazepine core allows for further diversification through palladium-catalyzed cross-coupling reactions, which can be exploited to synthesize analogs or derivatives.

  • Salt Formation: Conversion to the dihydrochloride salt enhances the compound's stability and solubility, important for formulation and biological testing.

Summary Table of Key Reagents and Conditions

Reagent/Condition Purpose Notes
Methyl pyrazole 3,5-dicarboxylate Starting material Commercially available, cost-effective
3-Bromo-N-Boc propyl amine Alkylating agent Introduces protected amine side chain
Borane (BH3) Lactam reduction Selective reduction, mild conditions
Boc anhydride Amine protection Protects amine functionalities during synthesis
Ethylamine derivatives Alkylation/reductive amination Introduces N-ethyl and ethanamine groups
Hydrochloric acid Salt formation Produces dihydrochloride salt for stability

Q & A

Q. How can researchers optimize the synthesis of N-Ethyl-N-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)-1-ethanamine dihydrochloride to improve yield and purity?

  • Methodological Answer : Synthesis optimization requires systematic adjustments to reaction conditions, such as temperature, solvent polarity, and stoichiometry. For example, highlights the use of hydrochloric acid under controlled reflux conditions to form dihydrochloride salts. Purification via column chromatography (silica gel, methanol/dichloromethane eluent) or recrystallization in ethanol can enhance purity. Monitoring intermediates with thin-layer chromatography (TLC) and verifying final product purity via HPLC (≥98%) are critical steps . Multi-step protocols from (e.g., amine alkylation followed by cyclization) should be adapted, with reaction progress tracked using NMR spectroscopy .

Q. What spectroscopic and chromatographic techniques are essential for characterizing this compound’s structural integrity?

  • Methodological Answer : A combination of 1^1H NMR, 13^{13}C NMR, and FT-IR spectroscopy is necessary to confirm functional groups (e.g., pyrazolo-diazepine rings and ethylamine chains). For instance, demonstrates that 1^1H NMR chemical shifts between δ 1.2–3.8 ppm can validate aliphatic protons in the tetrahydro-diazepine moiety, while IR peaks near 1650 cm1^{-1} indicate C=N stretching . High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) ensures accurate molecular weight confirmation (e.g., [M+H]+^+ within 2 ppm error). Purity assessment via reverse-phase HPLC (C18 column, acetonitrile/water gradient) is recommended .

Q. How should researchers design in vitro assays to evaluate the compound’s bioactivity?

  • Methodological Answer : Begin with cell-based cytotoxicity assays (e.g., MTT or resazurin reduction) using human cancer lines (e.g., HeLa, MCF-7) and non-cancerous cells (e.g., HEK293) to establish selectivity indices. emphasizes dose-response curves (0.1–100 µM) and IC50_{50} calculations. For antimicrobial activity, use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include positive controls (e.g., doxorubicin for cytotoxicity, ciprofloxacin for bacteria) and triplicate replicates to ensure statistical robustness .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported biological activities of this compound across studies?

  • Methodological Answer : Discrepancies often arise from variability in assay conditions (e.g., cell passage number, serum concentration). Conduct a meta-analysis using ’s bibliometric framework to identify methodological outliers. Replicate conflicting studies under standardized protocols (e.g., ATP-based viability assays instead of MTT) and validate results via orthogonal methods (e.g., flow cytometry for apoptosis). Cross-reference with structural analogs (e.g., ’s sulfonamide derivatives) to isolate structure-activity relationships (SAR) contributing to divergent outcomes .

Q. How can computational modeling predict the compound’s binding affinity to neurological targets (e.g., serotonin receptors)?

  • Methodological Answer : Use molecular docking (AutoDock Vina, Schrödinger Suite) to simulate interactions with receptors like 5-HT2A_{2A}. Prepare the compound’s 3D structure (Avogadro optimization, B3LYP/6-31G* basis set) and align it to crystal structures (PDB: 6WGT). Molecular dynamics (MD) simulations (GROMACS, 100 ns) can assess binding stability, with free-energy calculations (MM/PBSA) quantifying affinity. Compare results with experimental radioligand displacement assays (e.g., 3^3H-ketanserin for 5-HT2A_{2A}) to validate predictions .

Q. What experimental approaches elucidate the compound’s metabolic stability and degradation pathways?

  • Methodological Answer : Incubate the compound with liver microsomes (human or rodent) at 37°C, sampling at 0, 15, 30, and 60 minutes. Quench reactions with acetonitrile, then analyze via LC-MS/MS to detect phase I metabolites (e.g., hydroxylation, N-dealkylation). For phase II metabolism, add UDP-glucuronic acid to identify glucuronides. Use cytochrome P450 isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) to pinpoint enzymes involved. Stability in simulated gastric fluid (pH 2) and intestinal fluid (pH 6.8) can predict oral bioavailability .

Q. How can researchers design SAR studies to enhance the compound’s selectivity for kinase targets?

  • Methodological Answer : Systematically modify the pyrazolo-diazepine core (e.g., substituents at C2 or C7) and ethylamine side chains (e.g., branching, aromaticity). Synthesize analogs via ’s alkylation protocols and screen against kinase panels (e.g., Eurofins KinaseProfiler). Use X-ray crystallography to resolve co-crystal structures with kinases (e.g., PKA, PKC) and identify key hydrogen bonds or hydrophobic pockets. Correlate inhibitory activity (IC50_{50}) with steric/electronic parameters (Hammett constants, logP) to refine SAR .

Methodological Tables

Q. Table 1. Key Analytical Parameters for Structural Validation

TechniqueCritical ParametersTarget DataReference
1^1H NMRδ 1.2–1.5 (ethyl protons), δ 3.5–4.0 (CH2_2N)Integration ratios for stoichiometry
HRMS (ESI)m/z 365.2012 ([M+H]+^+)<2 ppm mass error
HPLCRetention time: 8.2 min (C18, 60% MeOH)Purity ≥98% (UV 254 nm)

Q. Table 2. In Vitro Bioactivity Assay Conditions

Assay TypeCell Line/StrainConcentration RangeEndpoint MeasurementReference
CytotoxicityHeLa, MCF-70.1–100 µMIC50_{50} via MTT
AntibacterialS. aureus (ATCC 25923)1–256 µg/mLMIC via microdilution

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-Ethyl-N-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)-1-ethanamine dihydrochloride
Reactant of Route 2
N-Ethyl-N-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)-1-ethanamine dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.